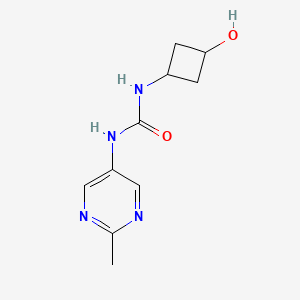
1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a hydroxycyclobutyl group and a methylpyrimidinyl group linked by a urea moiety. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea typically involves the following steps:
Formation of the Hydroxycyclobutyl Intermediate: The hydroxycyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor, often involving a cyclobutane ring formation followed by hydroxylation.
Synthesis of the Methylpyrimidinyl Intermediate: The methylpyrimidinyl group is synthesized through a series of reactions starting from pyrimidine derivatives, involving methylation and other functional group modifications.
Coupling Reaction: The hydroxycyclobutyl and methylpyrimidinyl intermediates are then coupled using a urea-forming reaction, typically involving the use of reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The urea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea involves its interaction with specific molecular targets. The hydroxycyclobutyl group may interact with enzymes or receptors, while the methylpyrimidinyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxycyclobutyl)-3-(2-chloropyrimidin-5-yl)urea: Similar structure but with a chlorine substituent.
1-(3-Hydroxycyclobutyl)-3-(2-aminopyrimidin-5-yl)urea: Contains an amino group instead of a methyl group.
Uniqueness
1-(3-Hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxycyclobutyl group provides unique reactivity, while the methylpyrimidinyl group offers specific interactions with biological targets.
Propriétés
IUPAC Name |
1-(3-hydroxycyclobutyl)-3-(2-methylpyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-6-11-4-8(5-12-6)14-10(16)13-7-2-9(15)3-7/h4-5,7,9,15H,2-3H2,1H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXCWKFAQNZGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)NC(=O)NC2CC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
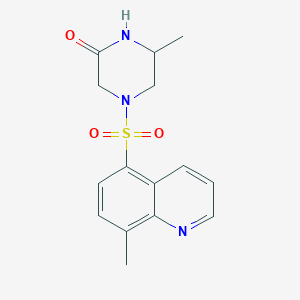
![4-[2-Fluoro-4-(5-methyltetrazol-1-yl)benzoyl]-5,5-dimethylpiperazin-2-one](/img/structure/B7414626.png)
![N-[(4-chloro-1-methylpyrazol-3-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B7414653.png)
![2-[(2-Methyl-1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)sulfonyl]aniline](/img/structure/B7414660.png)
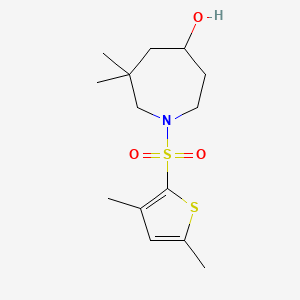
![4-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7414674.png)
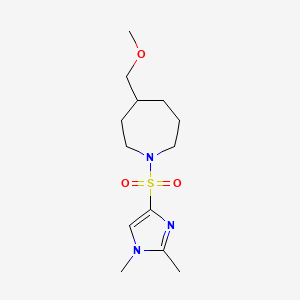
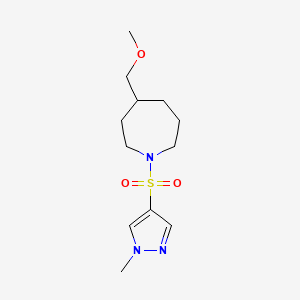
![2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[5-(2,2,3,3-tetramethylcyclopropyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7414685.png)
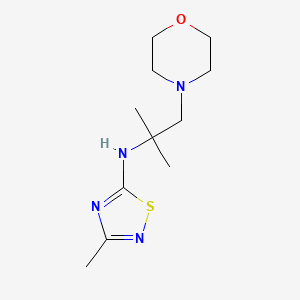
![3-[2-(1-Hydroxycyclobutyl)ethyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7414694.png)
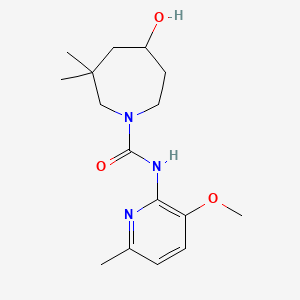
![4,4-Dimethyl-2-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-1-ol](/img/structure/B7414718.png)

